2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Description
2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a methyl group, and an oxadiazole ring
Properties
IUPAC Name |
2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-4-9-6(12-10-4)3-8-5(11)2-7/h2-3H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGKKLGGAKRRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with chloroacetic acid in the presence of a suitable catalyst, such as thionyl chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, ensuring consistent quality and yield. The choice of solvent, reaction time, and purification methods are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloroformate derivative.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups to yield derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate; conditions include mild temperatures and acidic environments.
Reduction: Reagents like lithium aluminum hydride; conditions involve anhydrous solvents and low temperatures.
Substitution: Reagents such as amines or alcohols; conditions may vary depending on the desired substitution.
Major Products Formed:
Chloroformate derivatives from oxidation reactions.
Amines from reduction reactions.
Various functionalized derivatives from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, contributing to the understanding of biological processes.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: In industry, it is utilized in the development of new materials and chemical processes, enhancing the efficiency and sustainability of various industrial applications.
Mechanism of Action
The mechanism by which 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
2-Chloro-N-[(2-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
2-Chloro-N-[(4-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
2-Chloro-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Uniqueness: 2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide stands out due to its specific substitution pattern on the oxadiazole ring, which influences its reactivity and biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
